2-(Dimethylsilyl)pyridine

Vue d'ensemble

Description

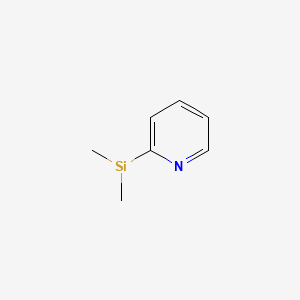

2-(Dimethylsilyl)pyridine, also known as dimethyl(2-pyridyl)silane, is an organosilicon compound with the molecular formula C7H11NSi. This compound features a pyridine ring substituted with a dimethylsilyl group at the 2-position. It is a valuable reagent in organic synthesis due to its unique reactivity and ability to act as a ligand in various catalytic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Dimethylsilyl)pyridine can be synthesized through the reaction of 2-bromopyridine with chlorodimethylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Intramolecular Bis-Silylation Reactions

2-(Dimethylsilyl)pyridine derivatives undergo palladium-catalyzed intramolecular bis-silylation to form pyridine-fused siloles. For example, reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives under Sonogashira coupling conditions yield silolo[3,2-b]pyridines (e.g., 2a–2c ) via trans-bis-silylation .

Key Reaction Data

Mechanistic Insights

-

Oxidative Addition : The Si–Si bond in the disilanylpyridine substrate coordinates to Pd(0), forming a Pd(II) intermediate.

-

Alkyne Insertion : Ethynylbenzene derivatives undergo Sonogashira coupling, generating a Pd-bound alkyne intermediate.

-

Reductive Elimination : Cyclization via Si–C bond formation produces the silole ring .

-

DFT calculations support a pathway involving cis-bis-silylation intermediates that rearrange to the trans-configured product .

Catalytic Cross-Coupling Reactions

Palladium complexes incorporating pyridine ligands, including silylated variants, exhibit high activity in Suzuki–Miyaura and Heck cross-coupling reactions. For instance, [Pd(L )₄]²⁺ complexes (where L = substituted pyridine) catalyze aryl–aryl bond formation with yields up to 99% in Heck reactions .

Substituent Effects on Catalytic Performance

| Ligand Substituent (X) | Reaction Type | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Electron-withdrawing | Suzuki–Miyaura | 75–85 | >99% E |

| Electron-donating | Heck (stilbene synthesis) | 89–99 | >99% E |

-

Neutral bis(pyridine)Pd(II) complexes (e.g., [Pd(L )₂Cl₂]) show superior activity compared to cationic tetra-substituted species .

-

The dimethylsilyl group on pyridine may enhance electron density at the metal center, though explicit data for this compound-based catalysts remain limited .

Silylation and Functionalization

While direct studies on this compound are sparse, related systems reveal insights:

-

Rhodium-Mediated C2 Silylation : A Rh–Al complex facilitates selective C2-silylation of pyridines via a (2-pyridyl)silylrhodium intermediate . For 2-silylpyridines, steric and electronic effects govern regioselectivity.

-

Metal-Free Phosphination : Pyridines with electron-withdrawing substituents (e.g., silyl groups) exhibit altered nucleophilic attack patterns. For example, phosphination with P(OEt)₃ proceeds via ethyl abstraction as the rate-determining step .

Comparative Reaction Pathways

The table below summarizes critical reaction pathways involving this compound derivatives:

| Reaction Type | Conditions | Products | Yield Range |

|---|---|---|---|

| Intramolecular Bis-Silylation | PdCl₂(PPh₃)₂-CuI, reflux | Silolo[3,2-b]pyridines | 15–21% |

| Intermolecular Bis-Silylation | Same as above | Disilylated byproducts | 3–8% |

| Heck Cross-Coupling | [Pd(L )₄]²⁺, K₂CO₃ | Stilbenes | 75–99% |

Challenges and Unresolved Questions

-

Low Yields in Bis-Silylation : Competing side reactions (e.g., intermolecular silylation) limit silole yields .

-

Role of Copper : CuI is essential for Sonogashira coupling but may promote undesired pathways in bis-silylation .

-

Substituent Effects : The impact of the dimethylsilyl group on pyridine’s electronic structure in catalytic cycles warrants further study .

Applications De Recherche Scientifique

Organic Synthesis

Scaffold for Synthetic Reactions

2-(Dimethylsilyl)pyridine serves as a versatile scaffold in organic synthesis. Its dimethylsilyl group enhances reactivity, making it suitable for various transformations:

- Hydrosilylation : The silicon-hydrogen bond can react with unsaturated hydrocarbons, facilitating the introduction of silicon-containing functionalities into organic molecules. This reaction is crucial for synthesizing siloxane materials and modifying organic compounds.

- Cross-Coupling Reactions : The pyridine ring can participate in cross-coupling reactions, allowing for the selective attachment of functional groups. This property is particularly useful in constructing complex organic frameworks used in pharmaceuticals and agrochemicals.

- Olefination : Under controlled conditions, the dimethylsilyl group can be removed to produce electron-rich intermediates that can further react with aldehydes or ketones to form new carbon-carbon double bonds.

Catalysis

Ligand in Catalytic Reactions

This compound is increasingly utilized as a ligand in various catalytic processes:

- Palladium-Catalyzed Reactions : Research indicates that this compound enhances the efficiency of palladium-catalyzed C-H acetoxylation reactions. The presence of the silyl group influences reaction pathways and selectivity, leading to improved yields .

- Microwave-Assisted Synthesis : Studies have demonstrated its application in microwave-assisted synthesis techniques, which allow for rapid and efficient formation of chemical bonds, exemplified by the synthesis of pyridine derivatives.

Materials Science

Supramolecular Chemistry and Magnetic Materials

The unique properties of this compound extend to materials science:

- Supramolecular Chemistry : Derivatives of this compound have been employed to synthesize ligands for supramolecular architectures. These structures are essential for creating complex molecular systems used in nanotechnology and drug delivery.

- Magnetic Refrigerants : Related compounds have shown potential in developing ferrimagnetic cagelike molecules suitable for low-temperature magnetic refrigeration applications, indicating a promising area for future research.

Environmental Applications

Wastewater Treatment

Research has explored the environmental implications of this compound:

- Removal from Wastewater : Studies have indicated that this compound can be effectively removed from wastewater, addressing significant environmental concerns related to pyridine derivatives. This application is crucial for improving water quality and reducing pollution levels.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-(Dimethylsilyl)pyridine exerts its effects is primarily through its ability to act as a ligand, coordinating to metal centers in catalytic complexes. This coordination can stabilize reactive intermediates, facilitate electron transfer, and enhance the overall efficiency of catalytic processes. The pyridine ring provides a nitrogen donor atom, while the dimethylsilyl group offers steric and electronic effects that influence the reactivity of the metal center .

Comparaison Avec Des Composés Similaires

2-(Dimethylamino)pyridine: Another pyridine derivative with a dimethylamino group at the 2-position, commonly used as a catalyst and base in organic synthesis.

2-(Allyldimethylsilyl)pyridine: Features an allyl group in addition to the dimethylsilyl group, used in similar catalytic applications.

2-(Dimethylvinylsilyl)pyridine: Contains a vinyl group, offering different reactivity profiles in hydrosilylation and cross-coupling reactions.

Uniqueness: 2-(Dimethylsilyl)pyridine is unique due to its specific combination of a pyridine ring and a dimethylsilyl group, which provides a balance of electronic and steric properties that enhance its utility as a ligand and reagent in various chemical transformations .

Activité Biologique

2-(Dimethylsilyl)pyridine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a dimethylsilyl group attached to a pyridine ring. This structural feature may influence its interaction with biological targets, enhancing its potential utility in drug development.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction may modulate biological pathways, leading to significant physiological effects.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing signal transduction processes.

Biological Activity Data

Recent studies have demonstrated several biological activities associated with this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Activity : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µg/mL. This suggests potential for development as an anticancer agent .

- Antiviral Properties : Research indicated that this compound could inhibit the replication of certain viruses in cell culture models, providing a basis for further antiviral drug development .

Synthetic Routes

The synthesis of this compound typically involves:

- Silylation Reactions : The introduction of the dimethylsilyl group can be achieved through silylation of pyridine derivatives using reagents like chlorodimethylsilane under basic conditions.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound for biological testing.

Propriétés

InChI |

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNPHFYDOLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476626 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21032-48-4 | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.